4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Overview
Description
ASP-2535 is a selective GlyT1 inhibitor.
Scientific Research Applications
Antimicrobial Activities
Compounds related to 1,2,4-triazoles, such as 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole, demonstrate significant antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains. In studies, many of these compounds showed good or moderate activity against a range of microorganisms, indicating their potential as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Antitubercular and Antiprotozoal Activities
Research has also highlighted the antitubercular and antiprotozoal potentials of 1,2,4-triazoles. These derivatives, obtained through multistep synthesis, have been tested against Mycobacterium tuberculosis and other protozoal species, showing promising results in inhibiting the growth of these pathogens (Patel, Khan, & Rajani, 2010).
Antioxidant Properties
Some 1,2,4-triazole derivatives, particularly those with a pyridyl moiety, exhibit significant antioxidant activities. These properties are vital in various pharmaceutical applications and contribute to the compound's therapeutic potential (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022).
Corrosion Inhibition
In the field of materials science, certain derivatives of1,2,4-triazoles have been explored for their corrosion inhibition properties. These compounds, including variations like benzimidazole derivatives containing the 1,2,4-triazole moiety, have been effective in inhibiting mild steel corrosion in acidic environments. Their efficiency increases with concentration, and they have been characterized as mixed-type inhibitors, making them valuable in industrial applications for protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDGKVKDPVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
CAS RN |
374886-51-8 | |
Record name | ASP-2535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-2535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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